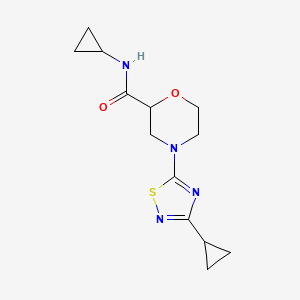![molecular formula C12H11BrClFN4 B12269563 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine](/img/structure/B12269563.png)
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine is a complex organic compound that features a unique combination of heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromo substituent. The azetidine ring is often formed via cyclization reactions involving appropriate precursors. Finally, the pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent on the pyrazole ring can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Cyclization Reactions: The presence of multiple heterocyclic rings allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the compound.
Aplicaciones Científicas De Investigación
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole ring and exhibits similar biological activities.
1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Another pyrazole derivative with comparable chemical properties.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-3-fluoropyridine is unique due to the combination of its three heterocyclic rings, which confer distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique biological activities and chemical properties.
Propiedades
Fórmula molecular |
C12H11BrClFN4 |
|---|---|
Peso molecular |
345.60 g/mol |
Nombre IUPAC |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloro-3-fluoropyridine |
InChI |
InChI=1S/C12H11BrClFN4/c13-9-2-17-19(7-9)6-8-4-18(5-8)12-11(15)1-10(14)3-16-12/h1-3,7-8H,4-6H2 |
Clave InChI |
SLJZRXWGRRIQGR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C=C(C=N2)Cl)F)CN3C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B12269494.png)
![N,N-dimethyl-2-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269500.png)

![4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269514.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269515.png)
![3-cyclopropyl-5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B12269521.png)
![5-bromo-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12269524.png)
![7-Methoxy-3-({1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12269527.png)
![N,N-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269528.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12269532.png)
![5-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B12269541.png)
![2-Methyl-3-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoxaline](/img/structure/B12269543.png)
![N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12269547.png)
![4-[6-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12269559.png)
